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Compound of Interest

Compound Name: Ethyl chlorogenate

Cat. No.: B13419431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl chlorogenate, a significant

derivative of chlorogenic acid. It covers its chemical properties, synthesis, and biological

activities, with a focus on its antioxidant, anti-inflammatory, and anticancer potential. This

document is intended to serve as a core resource, incorporating detailed experimental

protocols, tabulated quantitative data for comparative analysis, and visualizations of key

biological pathways.

Introduction
Chlorogenic acids (CGAs) are a major class of dietary polyphenols found abundantly in coffee,

fruits, and vegetables.[1] They are esters of certain cinnamic acids and quinic acid.[1] The most

common CGA is 5-O-caffeoylquinic acid.[1] These compounds have garnered significant

attention for their wide range of health benefits, including antioxidant, anti-inflammatory,

antimicrobial, and anticarcinogenic activities.[2] Ethyl chlorogenate, the ethyl ester of

chlorogenic acid, is a key derivative often formed during processing or synthesized for research

purposes to modify the lipophilicity and bioavailability of the parent compound. Understanding

the properties and biological mechanisms of ethyl chlorogenate and its related derivatives is

crucial for developing novel therapeutic agents.

Chemical and Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b13419431?utm_src=pdf-interest
https://www.benchchem.com/product/b13419431?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10534970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10534970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10534970/
https://www.researchgate.net/figure/The-in-vitro-antiproliferative-cytotoxic-IC-50-values-of-the-CHE-CDE-and-CME-on-selected_tbl2_223994889
https://www.benchchem.com/product/b13419431?utm_src=pdf-body
https://www.benchchem.com/product/b13419431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13419431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl chlorogenate is chemically known as ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-

dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate. Its fundamental

properties are summarized in the table below.

Property Value

IUPAC Name

ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-

dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-

trihydroxycyclohexane-1-carboxylate

Synonyms
Ethyl chlorogenic acid, 3-O-Caffeoylquinic acid

ethyl ester, Chlorogenic acid ethyl ester

Molecular Formula C₁₈H₂₂O₉

Molecular Weight 382.365 g/mol

CAS Number 425408-42-0

Appearance White to off-white solid

Purity Typically >95% for research standards

Solubility
Soluble in polar organic solvents like methanol,

ethanol, and DMSO.

Storage
Store in a cool, dry, dark place. For long-term

storage, refrigeration at -20°C is recommended.

Synthesis and Derivatization
The synthesis of ethyl chlorogenate and its derivatives typically involves the esterification of

the carboxylic acid group of quinic acid or the phenolic hydroxyl groups of caffeic acid.

Protecting group strategies are often employed to achieve regioselectivity.

Representative Synthesis of Ethyl Chlorogenate
A common strategy involves the acid-catalyzed esterification of chlorogenic acid with ethanol.

Alternatively, a more controlled synthesis can be achieved through the coupling of protected

quinic acid and caffeic acid moieties. A patent describes a general method for synthesizing
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chlorogenic acid derivatives by reacting a phenylacrylic acid compound with a protected quinic

acid compound in the presence of a condensing agent like dicyclohexylcarbodiimide (DCC).[3]

Starting Materials

Reaction Steps

Final Product

Caffeic Acid
(Protected)

Coupling Reaction
(e.g., DCC, EDC)

Quinic Acid Ethyl Ester
(Protected)

Deprotection
(Acidic/Basic Hydrolysis)

Ethyl Chlorogenate

Click to download full resolution via product page

Biological Activities and Mechanisms of Action
While specific data on ethyl chlorogenate is limited, the biological activities of its parent

compound, chlorogenic acid (CGA), and the structurally similar ethyl caffeate are well-

documented. These activities are largely attributed to the caffeoyl moiety.

Antioxidant Activity
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Chlorogenic acid and its derivatives are potent antioxidants. Their mechanism involves

donating a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals,

thereby terminating damaging chain reactions.[4] This activity is crucial in mitigating oxidative

stress, which is implicated in numerous chronic diseases. The Nrf2 signaling pathway, a master

regulator of the antioxidant response, is often activated by these compounds, leading to the

upregulation of protective enzymes like heme oxygenase-1 (HO-1).[5]

Reactive Oxygen
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Ethyl Chlorogenate
/ Derivatives
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Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Chlorogenic acid and its derivatives

exhibit significant anti-inflammatory effects by modulating key signaling pathways, most notably

the Nuclear Factor-kappa B (NF-κB) pathway.[1][6] In unstimulated cells, NF-κB is held inactive

in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as

lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα,

allowing NF-κB to translocate to the nucleus.[7] Once in the nucleus, NF-κB activates the

transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and

cyclooxygenase-2 (COX-2).[8] Chlorogenic acid derivatives have been shown to inhibit the

degradation of IκBα, thereby preventing NF-κB activation and suppressing the expression of

iNOS and COX-2.[9][10]

Anticancer Activity
The anticancer properties of chlorogenic acid are linked to its ability to induce apoptosis, inhibit

cell proliferation, and prevent metastasis.[11] These effects are often mediated through the

modulation of various signaling pathways involved in cell cycle regulation and survival. While

specific studies on ethyl chlorogenate are sparse, data on chlorogenic acid suggest it can

arrest the cell cycle and trigger programmed cell death in various cancer cell lines.

Quantitative Data Summary
Quantitative data for the biological activity of pure ethyl chlorogenate are not widely available

in the literature. Therefore, this section summarizes the available data for its parent compound,

chlorogenic acid (CGA), and the structurally similar derivative, ethyl caffeate. These values

provide a benchmark for the potential efficacy of ethyl chlorogenate.

Table 1: Anti-inflammatory and Antioxidant Activity
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Compound Assay
System/Cell
Line

IC₅₀ Value Reference

Ethyl Caffeate

Nitric Oxide (NO)

Production

Inhibition

RAW 264.7 5.5 µg/mL [9][10]

CGA Extract
DPPH Radical

Scavenging
Chemical Assay 5.6 µg/mL [12]

CGA Extract
DPPH Radical

Scavenging
Chemical Assay

11.02 ± 0.60

µg/mL
[13]

Table 2: Antiproliferative Activity of Chlorogenic Acid (CGA)

Cell Line Cancer Type
IC₅₀ Value (µM) at
72h

Reference

MCF-7 Breast Cancer 952 ± 32.5 [11]

SKBR-3 Breast Cancer 940 ± 21.2 [11]

MDA-MB-231 Breast Cancer 590.5 ± 10.6 [11]

MDA-MB-468 Breast Cancer 882.5 ± 12.0 [11]

BT-20 Breast Cancer 1095 ± 121.6 [11]

KB
Oral Squamous Cell

Carcinoma
1800 µM (at 48h) [14]

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis,

purification, and biological evaluation of ethyl chlorogenate and its derivatives.

Synthesis Protocol: Acid-Catalyzed Esterification
This protocol describes a general method for the synthesis of ethyl chlorogenate from

chlorogenic acid.
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Dissolution: Dissolve chlorogenic acid (1 equivalent) in anhydrous ethanol (20-50

equivalents).

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid,

0.1 equivalents) to the solution.

Reaction: Reflux the mixture with stirring for 12-24 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

Neutralization: After completion, cool the reaction mixture to room temperature and

neutralize the acid with a saturated sodium bicarbonate solution.

Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the

organic layers.

Washing & Drying: Wash the organic phase with brine, dry over anhydrous sodium sulfate,

and filter.

Purification: Concentrate the filtrate under reduced pressure and purify the crude product

using column chromatography on silica gel to obtain pure ethyl chlorogenate.

Purification and Characterization
Purification: Column chromatography is a standard method for purification. A gradient elution

system, for example, using a mobile phase of petroleum ether and ethyl acetate, can be

employed on a silica gel or polyamide column to separate the desired product.

Characterization:

HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the

final compound.

Mass Spectrometry (MS): ESI-MS can confirm the molecular weight of the synthesized

ethyl chlorogenate.

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the

successful esterification.
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Biological Assay Protocol: DPPH Radical Scavenging
This assay measures the antioxidant capacity of a compound.[9]

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in

methanol.

Sample Preparation: Prepare a stock solution of the test compound (e.g., ethyl
chlorogenate) in a suitable solvent (e.g., methanol) and make serial dilutions.

Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH

solution. A positive control (e.g., ascorbic acid) and a blank (solvent only) should be included.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance at 517 nm using a microplate reader.

Calculation: Calculate the percentage of radical scavenging activity using the formula: %

Scavenging = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration

required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage

of scavenging against the sample concentration.

Biological Assay Protocol: Nitric Oxide (NO) Inhibition in
RAW 264.7 Macrophages
This assay determines the anti-inflammatory potential by measuring the inhibition of NO

production.[9]

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10%

FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and

incubate for 24 hours.

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration

of 1 µg/mL to all wells except the negative control.

Incubation: Incubate the plate for an additional 24 hours.
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Griess Assay:

Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

Incubate at room temperature for 10 minutes.

Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable

product of NO) is determined using a standard curve prepared with sodium nitrite.

Calculation: Calculate the percentage of NO inhibition and determine the IC₅₀ value. A cell

viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.

Biological Assay Protocol: Western Blot for NF-κB
Pathway Activation
This protocol is used to assess the effect of a compound on the protein expression levels in the

NF-κB pathway.[7]

Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and/or LPS as

described in the NO inhibition assay. After treatment, wash the cells with cold PBS and lyse

them using RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the

target proteins (e.g., phospho-p65, total p65, phospho-IκBα, IκBα, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using an imaging system. The band intensity can be quantified

using densitometry software and normalized to a loading control like β-actin.

Conclusion
Ethyl chlorogenate, as a derivative of the highly bioactive chlorogenic acid, holds

considerable promise for further investigation in drug discovery and development. The

available data on its parent compound and structurally similar derivatives strongly suggest

potent antioxidant and anti-inflammatory properties, primarily mediated through the modulation

of the Nrf2 and NF-κB signaling pathways. The provided protocols offer a foundational

framework for the synthesis, purification, and evaluation of this compound class. Further

research is warranted to elucidate the specific quantitative bioactivities of ethyl chlorogenate
and to explore its pharmacokinetic profile and in vivo efficacy, which will be critical for its

potential translation into therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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